

Application Notes and Protocols: Co-staining with Octadecyl Rhodamine B Chloride

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Compound of Interest		
Compound Name:	Octadecyl Rhodamine B Chloride	
Cat. No.:	B148537	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing **Octadecyl Rhodamine B Chloride** (R18) in conjunction with other fluorescent probes for multi-color imaging of cellular structures and dynamic processes. The following sections detail co-staining procedures for visualizing the plasma membrane alongside the nucleus, mitochondria, and lysosomes, as well as its application in studying membrane dynamics such as fusion, endocytosis, and lipid raft organization.

Overview of Octadecyl Rhodamine B Chloride (R18)

Octadecyl Rhodamine B Chloride is a lipophilic fluorescent dye that intercalates into lipid bilayers, making it an excellent probe for staining cellular membranes.[1] Its fluorescence is highly dependent on its concentration within the membrane. At high concentrations, R18 exhibits self-quenching, a property that is exploited in membrane fusion assays.[2][3] Upon membrane fusion and subsequent dilution of the probe, a significant increase in fluorescence intensity is observed.[2][3]

Spectral Properties:

Excitation Maximum: ~560 nm[1]

Emission Maximum: ~590 nm[1]



Co-staining Protocols

The following protocols provide a framework for simultaneous or sequential staining of live cells with **Octadecyl Rhodamine B Chloride** and other common fluorescent probes. Optimization of probe concentrations and incubation times may be necessary depending on the cell type and experimental conditions.

Co-staining of Plasma Membrane (R18) and Nucleus (Hoechst 33342)

This protocol enables the simultaneous visualization of the cell membrane and the nucleus in live cells, which is fundamental for studies involving cellular morphology, and the spatial relationship between the plasma membrane and the nucleus.

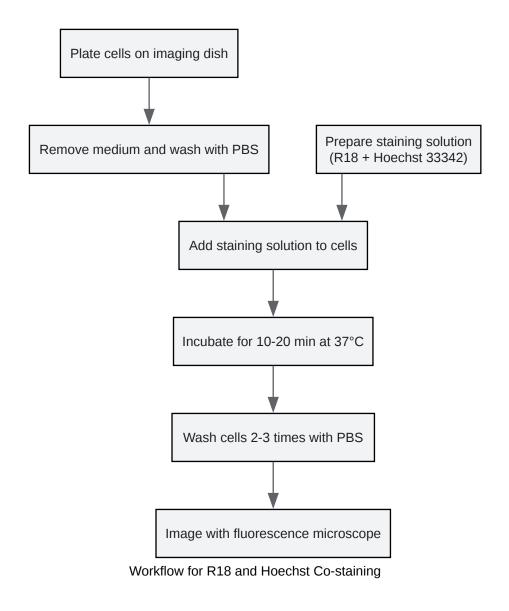


Step	Procedure	Notes
1	Cell Preparation:	Plate cells on a suitable imaging dish or slide and allow them to adhere and grow to the desired confluency.
2	Prepare Staining Solution:	Prepare a working solution of 1 μg/mL Hoechst 33342 and 5 μM Octadecyl Rhodamine B Chloride in serum-free culture medium or PBS.
3	Staining:	Remove the culture medium and wash the cells once with pre-warmed PBS. Add the staining solution to the cells.
4	Incubation:	Incubate the cells for 10-20 minutes at 37°C, protected from light.
5	Washing:	Gently wash the cells two to three times with pre-warmed PBS or complete culture medium to remove unbound dyes.
6	lmaging:	Image the cells immediately using a fluorescence microscope with appropriate filter sets for DAPI (for Hoechst 33342) and TRITC/Rhodamine (for R18).



Parameter	Hoechst 33342	Octadecyl Rhodamine B Chloride
Excitation (nm)	~350	~560
Emission (nm)	~461	~590
Typical Concentration	0.1-1.0 μg/mL	1-10 μΜ
Incubation Time (min)	10-20	10-20

Experimental Workflow for Plasma Membrane and Nucleus Co-staining:



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Caption: A flowchart illustrating the key steps for co-staining live cells with **Octadecyl Rhodamine B Chloride** and Hoechst 33342.

Co-staining of Plasma Membrane (R18) and Mitochondria (MitoTracker™ Green FM)

This protocol allows for the simultaneous visualization of the plasma membrane and mitochondria, enabling studies on mitochondrial distribution, dynamics, and their interaction with the cell periphery.

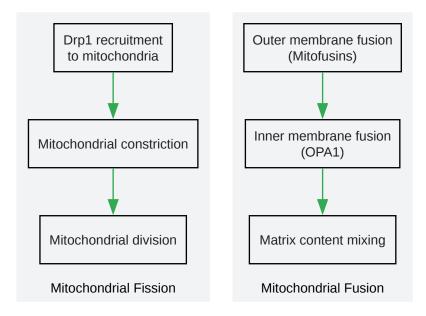


Step	Procedure	Notes
1	Cell Preparation:	Plate cells on a suitable imaging dish or slide and allow them to adhere.
2	Prepare Staining Solution:	Prepare a working solution of 20-200 nM MitoTracker™ Green FM and 5 µM Octadecyl Rhodamine B Chloride in serum-free culture medium.
3	Staining:	Remove the culture medium, wash with pre-warmed PBS, and add the staining solution.
4	Incubation:	Incubate for 15-45 minutes at 37°C, protected from light.[4]
5	Washing:	Wash the cells two to three times with pre-warmed PBS or complete culture medium.
6	lmaging:	Image the cells immediately in fresh culture medium. MitoTracker™ Green is generally not well-retained after fixation.

Parameter	MitoTracker™ Green FM	Octadecyl Rhodamine B Chloride
Excitation (nm)	~490	~560
Emission (nm)	~516	~590
Typical Concentration	20-200 nM	1-10 μΜ
Incubation Time (min)	15-45	15-45



Signaling Pathway Visualization: Mitochondrial Dynamics



Mitochondrial Fission and Fusion

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Caption: A simplified diagram of the key protein families involved in mitochondrial fission and fusion.

Co-staining of Plasma Membrane (R18) and Lysosomes (LysoTracker™ Green DND-26)

This protocol is designed for the simultaneous labeling of the plasma membrane and acidic organelles, primarily lysosomes, which is useful for studying endocytosis, exocytosis, and lysosomal trafficking.



Step	Procedure	Notes
1	Cell Preparation:	Plate cells on a suitable imaging dish or slide.
2	Prepare Staining Solution:	Prepare a working solution of 50-100 nM LysoTracker TM Green DND-26 and 5 μM Octadecyl Rhodamine B Chloride in complete culture medium.
3	Staining:	Remove the existing medium and add the staining solution to the cells.
4	Incubation:	Incubate for 15-30 minutes at 37°C, protected from light.[5]
5	Washing:	Gently wash the cells twice with fresh, pre-warmed culture medium.
6	lmaging:	Image the live cells immediately. LysoTracker™ staining is generally not compatible with fixation.

Parameter	LysoTracker™ Green DND- 26	Octadecyl Rhodamine B Chloride
Excitation (nm)	~504	~560
Emission (nm)	~511	~590
Typical Concentration	50-100 nM	1-10 μΜ
Incubation Time (min)	15-30	15-30



Advanced Applications and Protocols Membrane Fusion Assay: Lipid Mixing (R18) and Content Mixing (Calcein)

This dual-parameter assay allows for the simultaneous monitoring of both the merging of lipid bilayers and the mixing of aqueous contents, providing a comprehensive view of the membrane fusion process.

Principle: R18-labeled vesicles are loaded with a high concentration of the fluorescent dye calcein, which is self-quenched. Upon fusion with an unlabeled target membrane (e.g., a cell or another vesicle), R18 is diluted, leading to an increase in its fluorescence (lipid mixing). Simultaneously, the encapsulated calcein is released and diluted in the target compartment, resulting in a significant increase in its fluorescence (content mixing).[6][7]

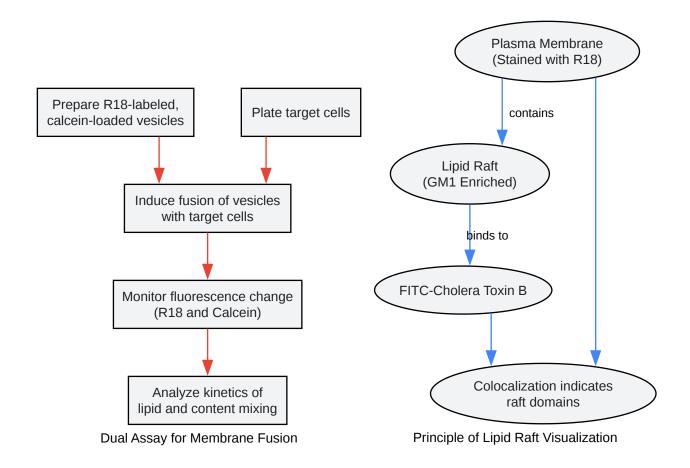


Step	Procedure	Notes
1	Vesicle Preparation:	Prepare R18-labeled vesicles (e.g., liposomes or viral envelopes) containing 50-100 mM calcein. Remove free R18 and calcein by gel filtration.
2	Target Cell Preparation:	Plate target cells in an imaging dish.
3	Fusion Initiation:	Add the R18/calcein-loaded vesicles to the target cells and induce fusion (e.g., by pH change, temperature shift, or addition of a fusogen).
4	Real-time Imaging:	Monitor the fluorescence of both R18 and calcein over time using a fluorescence microscope equipped with appropriate filter sets.
5	Data Analysis:	Quantify the increase in fluorescence intensity for both probes. The kinetics of the fluorescence increase reflect the rates of lipid and content mixing.

Parameter	Calcein	Octadecyl Rhodamine B Chloride
Excitation (nm)	~490	~560
Emission (nm)	~515	~590
Concentration (Vesicles)	50-100 mM	1-5 mol% of total lipid



Membrane Fusion Assay Workflow:



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